molecular formula C11H12O5 B3318352 2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid CAS No. 99470-00-5

2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid

Cat. No. B3318352
CAS RN: 99470-00-5
M. Wt: 224.21 g/mol
InChI Key: KFIKFFKIHJWNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid” is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.19 .


Molecular Structure Analysis

The InChI code for “2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid” is 1S/C10H10O4/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) . This indicates that the compound has a carboxylic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a methoxycarbonyl group.


Physical And Chemical Properties Analysis

“2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid” is a solid or liquid at room temperature . It has a boiling point of 350.8°C at 760 mmHg .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, and H319 . Precautionary measures include P264, P280, P305, P313, P337, P338, and P351 .

properties

IUPAC Name

2-(3-methoxy-4-methoxycarbonylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-9-5-7(6-10(12)13)3-4-8(9)11(14)16-2/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIKFFKIHJWNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244218
Record name 3-Methoxy-4-(methoxycarbonyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid

CAS RN

99470-00-5
Record name 3-Methoxy-4-(methoxycarbonyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99470-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(methoxycarbonyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A dry 2 L 3-neck RBF fitted with an argon inlet, a thermometer, a magnetic stirring bar and a septum was charged with THF (220 mL) and diisopropylamine (54.6 mL, 0.39 mol, 1.2 eq). The resulting mixture was cooled to −50° C. and a solution of 2.5 M n-BuLi (156 mL, 0.39 mol, 1.2 eq) was added slowly via cannula. After 30 min of stirring at −50° C., the solution of LDA generated was cooled to −78° C. and HMPA (67.8 mL, 0.39 mol, 1.2 eq) was added, followed by a solution of methyl 2-methoxy-4-methylbenzoate 10b (57 g, 0.32 mol) in THF (220 mL), while maintaining the temperature at −78° C. The reaction mixture was stirred two more hours at −78° C., and then cannulated into a flask containing 100 g dry ice and THF (200 mL). After 30 min stirring at −78° C., the reaction mixture was allowed to warm up slowly to RT and then poured into water (1.5 L). The organic layer was separated and the aqueous layer was further extracted with ether (3×1 L). The water layer was acidified with a solution of 10% H2SO4 (150 mL) and the reaction product was extracted into CH2Cl2 (3×1.5 L). The combined organic extracts were dried over anhydrous Na2SO4, the solvent was removed under reduced pressure and the crude product was purified by flash chromatography (eluent EtOAc: hexane 3:7), followed by recrystallization from CH2Cl2:hexane 1:1 to afford pure methyl 4-carboxymethyl-2-methoxybenzoate 10c (38.8 g, 54.7% yield).
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
67.8 mL
Type
reactant
Reaction Step Four
Quantity
57 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
220 mL
Type
solvent
Reaction Step Seven
Quantity
54.6 mL
Type
reactant
Reaction Step Eight
Name
Quantity
220 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.